molecular formula C22H25N3O2 B11305949 2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

2-(4-ethylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11305949
M. Wt: 363.5 g/mol
InChI Key: PVTCARWKHTYEBC-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an ethylphenoxy group, a pyrazolyl group, and a propanamide moiety, making it an interesting subject for chemical studies.

Preparation Methods

The synthesis of 2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Ethylphenoxy Intermediate: The initial step involves the reaction of 4-ethylphenol with an appropriate halogenating agent to form 4-ethylphenoxy halide.

    Coupling with Pyrazole Derivative: The 4-ethylphenoxy halide is then reacted with a pyrazole derivative under basic conditions to form the intermediate compound.

    Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the desired propanamide compound.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.

    Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

2-(4-ETHYLPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can be compared with similar compounds such as:

    2-(4-ETHYLPHENOXY)-N-{[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}ACETAMIDE: This compound shares a similar ethylphenoxy group but differs in the presence of an oxadiazole ring instead of a pyrazole ring.

    2-(4-ETHYLPHENOXY)-N-{2-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]ETHYL}ACETAMIDE: Another similar compound with an ethylphenoxy group and an oxadiazole ring, but with different substituents on the acetamide moiety.

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O2/c1-4-18-9-11-20(12-10-18)27-17(3)22(26)24-21-13-14-23-25(21)15-19-7-5-16(2)6-8-19/h5-14,17H,4,15H2,1-3H3,(H,24,26)

InChI Key

PVTCARWKHTYEBC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=NN2CC3=CC=C(C=C3)C

Origin of Product

United States

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